methyl2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Description
Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 3-membered oxetane ring fused to a 5-membered piperidine-like ring via a spiro carbon. The molecule includes a methyl ester group at position 7, which influences its reactivity and physicochemical properties. These compounds are typically used as intermediates in pharmaceutical synthesis due to their rigid spirocyclic frameworks, which enhance metabolic stability and bioavailability in drug candidates .
Properties
IUPAC Name |
methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-2-3-9(10-4-7)5-13-6-9/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWDXQKWXDOTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(COC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Core Structural Variations
The spiro[3.5]nonane scaffold is shared among analogs, but key differences arise in:
- Heteroatom placement: Methyl 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate positions oxygen (oxa) at position 2 and nitrogen (aza) at position 5, while analogs like tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (molecular weight: 240.3) incorporate additional nitrogen atoms or ketone groups .
- Ester substituents : The methyl ester group contrasts with bulkier tert-butyl (e.g., QC-4637 ) or benzyl esters (e.g., compound 14 in ), which alter lipophilicity and steric hindrance .
Physicochemical Properties
*Inferred properties based on structural analogs.
Reactivity
- Ester groups : Methyl esters are more labile under basic conditions compared to tert-butyl esters, enabling selective deprotection in multistep syntheses .
- Heteroatom effects : The 5-aza group in the target compound may enhance hydrogen-bonding interactions in drug-receptor binding, whereas 7-aza analogs (e.g., QC-4637) exhibit distinct coordination behavior .
Pharmaceutical Relevance
- The spirocyclic framework is prized in drug discovery for conformational restriction. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a key intermediate in CDMO projects for kinase inhibitors .
- Methyl esters are often used as prodrug motifs due to their hydrolytic susceptibility in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
